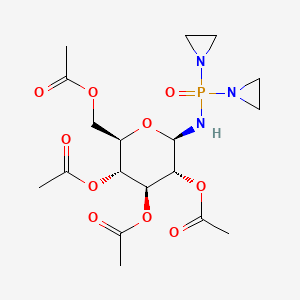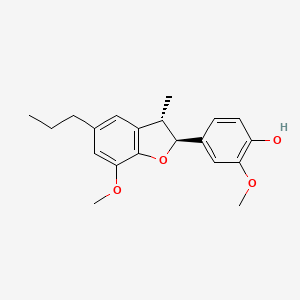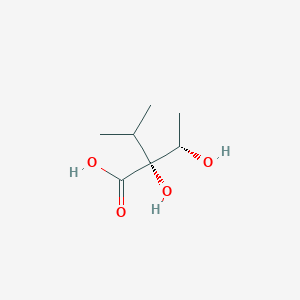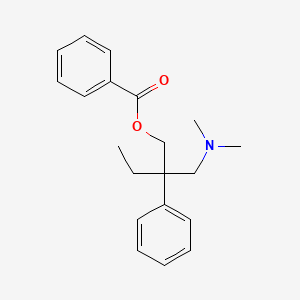
Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt is a complex organic compound known for its vibrant color and utility in various industrial applications. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. The sodium salt form enhances its solubility in water, making it particularly useful in dyeing processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-methoxyaniline. This involves treating 4-methoxyaniline with nitrous acid, generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-methoxybenzenesulfonic acid under alkaline conditions to form the first azo linkage.
Second Diazotization and Coupling: The resulting compound undergoes a second diazotization and coupling with another molecule of 4-methoxyaniline to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of automated systems for temperature and pH control is crucial to prevent side reactions and degradation of the product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or sulfonic acid derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a pH indicator due to its color change properties in different pH environments. It is also employed in the synthesis of other complex organic molecules.
Biology
In biological research, it serves as a staining agent for tissues and cells, helping to visualize structures under a microscope.
Medicine
While not directly used as a drug, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Industrially, it is widely used in the textile industry for dyeing fabrics. Its water solubility and vibrant color make it ideal for this purpose. It is also used in the production of colored plastics and inks.
作用机制
The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The azo linkage can undergo cleavage under certain conditions, releasing aromatic amines that can interact with biological molecules. These interactions can lead to changes in cellular processes, making the compound useful in biological staining and research applications.
相似化合物的比较
Similar Compounds
- Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxyphenyl)azo)phenyl)azo)-, potassium salt
- Benzenesulfonic acid, 4-methoxy-3-((4-((4-methylphenyl)azo)phenyl)azo)-, sodium salt
- Benzenesulfonic acid, 4-methoxy-3-((4-((4-chlorophenyl)azo)phenyl)azo)-, sodium salt
Uniqueness
The unique aspect of Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt lies in its dual azo linkages and methoxy groups, which confer specific chemical properties such as enhanced solubility and stability. These features make it particularly suitable for applications requiring stable and soluble dyes.
This compound’s versatility and stability make it a valuable asset in various scientific and industrial fields. Its unique chemical structure allows for a wide range of applications, from pH indicators to industrial dyes, highlighting its importance in both research and industry.
属性
CAS 编号 |
75198-95-7 |
|---|---|
分子式 |
C20H17N4NaO5S |
分子量 |
448.4 g/mol |
IUPAC 名称 |
sodium;4-methoxy-3-[[4-[(4-methoxyphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C20H18N4O5S.Na/c1-28-17-9-7-16(8-10-17)22-21-14-3-5-15(6-4-14)23-24-19-13-18(30(25,26)27)11-12-20(19)29-2;/h3-13H,1-2H3,(H,25,26,27);/q;+1/p-1 |
InChI 键 |
DBTNSEYCUDFZOM-UHFFFAOYSA-M |
规范 SMILES |
COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])OC.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![8-[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one](/img/structure/B12782778.png)

![[2-[[2,2-Bis(hydroxymethyl)-3-pentanoyloxypropoxy]methyl]-2-(heptanoyloxymethyl)-3-octanoyloxypropyl] decanoate](/img/structure/B12782790.png)
